

Dimethyldioctadecylammonium bromide structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethyldioctadecylammonium

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An In-depth Technical Guide to **Dimethyldioctadecylammonium** Bromide (DDAB)

Introduction

Dimethyldioctadecylammonium bromide (DDAB), also known as DODAB, is a synthetic, double-chained quaternary ammonium compound.[1][2] Structurally, it is classified as a cationic lipid, featuring a positively charged ammonium head group and two long, saturated octadecyl hydrocarbon tails.[2][3][4] This amphiphilic nature allows DDAB to self-assemble into vesicles, such as unilamellar and multilamellar liposomes, in aqueous solutions.[1]

Due to its unique structure, DDAB is a versatile tool for researchers, scientists, and drug development professionals. It is widely employed as a surfactant, an emulsifier, and a key component in the formation of lipid-based nanoparticles for drug and gene delivery.[4][5] Furthermore, DDAB is a potent immunological adjuvant, capable of enhancing immune responses to co-administered antigens, making it valuable in vaccine development.[2][6][7][8] This guide provides a comprehensive overview of DDAB's structure, physicochemical properties, mechanisms of action, and key experimental protocols.

Chemical Structure and Identification

DDAB's structure consists of a central nitrogen atom covalently bonded to two methyl groups and two octadecyl (C18) chains, with a bromide anion electrostatically associated with the positively charged nitrogen.[3] The long, saturated hydrocarbon tails impart significant lipophilicity to the molecule.[2][4]

Identifier	Value
IUPAC Name	dimethyl(dioctadecyl)azanium;bromide[3][6]
Synonyms	Dioctadecyldimethylammonium bromide (DODAB), Distearyl dimethylammonium bromide[1][3][6]
CAS Number	3700-67-2[2][6]
Molecular Formula	C ₃₈ H ₈₀ BrN[2][5][6]
Molecular Weight	630.95 g/mol [2][7][9]

Physicochemical Properties

The physical and chemical properties of DDAB are critical to its function in various applications, particularly its thermal behavior and solubility, which dictate vesicle formation and stability.

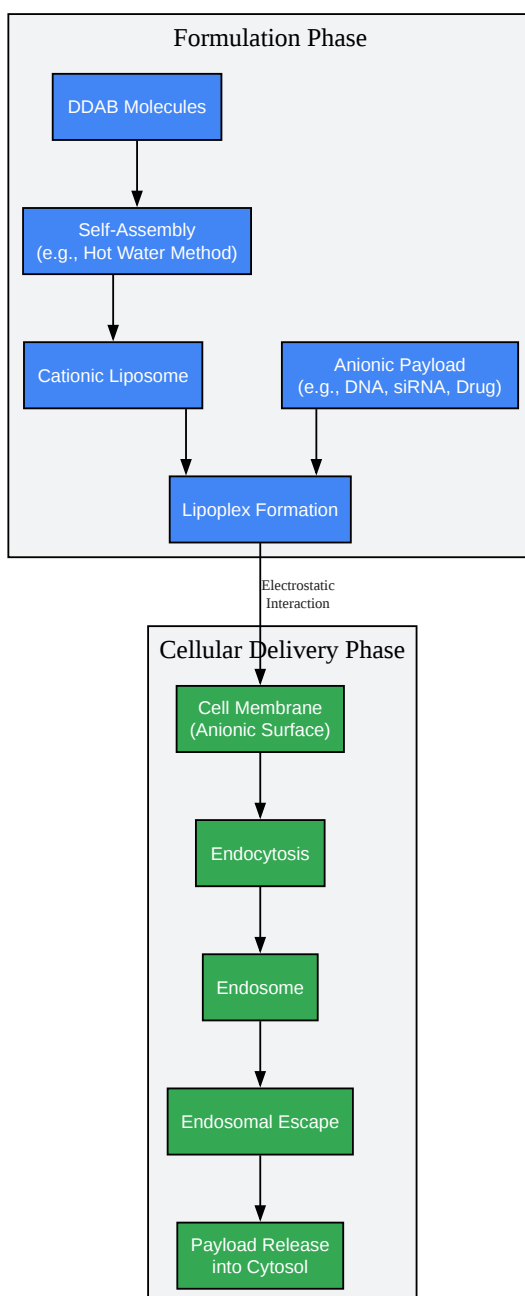
Property	Value
Appearance	White to off-white granular powder[2][3][5][6]
Melting Point	~151-160 °C[2][3][7]
Density	~1.05 g/cm ³ [2][3][7]
Solubility	Soluble in ethanol (100 mg/ml, with heat), DMSO (16 mg/ml), and PBS (pH 7.2) (5 mg/ml). [8] Slightly soluble in chloroform and heated ethyl acetate/hexanes.[2]
Phase Transitions	Pre-transition: 35–36 °C; Main transition (T _m , gel to liquid-crystalline): 42.7–45 °C; Post-transition: 52.2 °C[1]
Critical Concentration	Below 10 mM, DDAB dispersions consist of large unilamellar vesicles (ULVs). Above this concentration, a structural transition to multilamellar vesicles (MLVs) or a network of ULVs with lamellar fragments occurs.[1]

Core Applications and Mechanisms of Action

DDAB's utility stems from its cationic and lipophilic nature, enabling it to interact with biological molecules and systems in distinct ways.

Drug and Gene Delivery

As a cationic lipid, DDAB is a fundamental component for constructing liposomes and solid lipid nanoparticles. The positively charged surface of these particles facilitates electrostatic interactions with negatively charged molecules like DNA, siRNA, and certain drugs.^[10] This complexation protects the therapeutic payload from degradation and promotes interaction with and entry into negatively charged cell membranes, enhancing intracellular delivery.^[10]



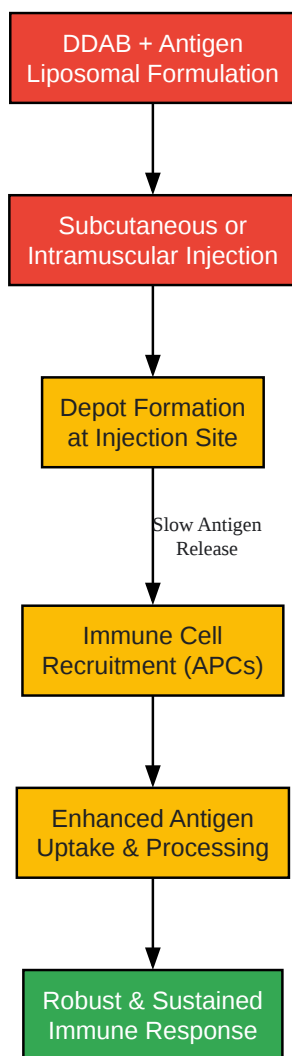
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Workflow for DDAB-based liposome formation and cellular delivery.

Immunological Adjuvant

DDAB is a well-documented immunological adjuvant used in vaccine formulations. When formulated into liposomes with an antigen, it can create a "depot effect" at the site of injection. [3][8] This depot slowly releases the antigen, prolonging its exposure to the immune system

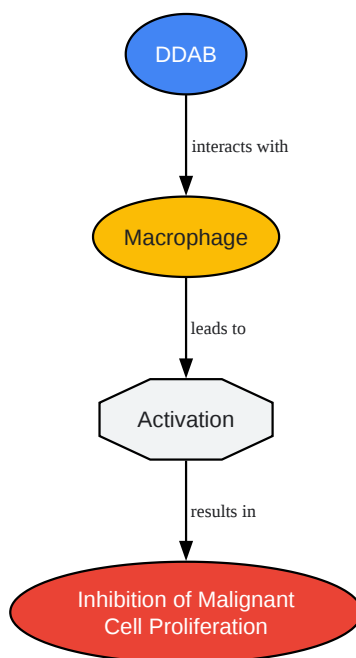
and enhancing the recruitment and activation of antigen-presenting cells (APCs), leading to a more robust and sustained immune response.



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Mechanism of DDAB as an immunological adjuvant via the depot effect.

Furthermore, DDAB has been shown to directly activate macrophages.[3] Activated macrophages can exhibit inhibitory effects on the proliferation of various malignant cells, highlighting another facet of DDAB's immunomodulatory capabilities.[3]



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DDAB-induced macrophage activation and its anti-proliferative effect.

Experimental Protocols

Synthesis of DDAB (General Method)

The synthesis of DDAB can be achieved via the quaternization of a secondary or tertiary amine. A common approach involves the reaction of two equivalents of an octadecyl halide with dimethylamine or the reaction of N,N-dimethyloctadecylamine with one equivalent of an octadecyl halide. The following is a generalized protocol based on the alkylation of secondary amines.^[11]

- **Reaction Setup:** In a reaction vessel, combine N,N-dimethylamine with octadecyl bromide in an appropriate solvent.
- **Reaction Conditions:** Stir the mixture at room temperature for an initial period (e.g., 1 hour) before gradually heating to reflux (e.g., 90-95 °C).
- **Base Addition:** Slowly add an aqueous solution of an inorganic base (e.g., sodium hydroxide) to neutralize the hydrobromide salt formed during the reaction and to drive the reaction to completion.

- **Workup:** After the reaction is complete, cool the mixture and separate the organic layer.
- **Purification:** Wash the organic layer with an acidic solution and then with water to remove unreacted starting materials and byproducts. The final product can be further purified by recrystallization or chromatography as described below.

Purification of DDAB

Crude DDAB can be purified to a high degree using standard laboratory techniques.^[2]

- **Recrystallization:** Dissolve the crude DDAB powder in hot acetone. Allow the solution to cool slowly to room temperature, then cool further on ice to induce crystallization. Collect the crystals by filtration. A second recrystallization from methanol can be performed for higher purity.^[2]
- **Column Chromatography:** Prepare a chromatography column with alumina as the stationary phase. Dissolve the crude product in a minimal amount of a non-polar solvent like benzene and load it onto the column. Wash the column with benzene to remove non-polar impurities. Elute the DDAB product using a more polar solvent, such as acetone. Evaporate the solvent from the collected fractions to obtain the purified product.^[2]

Preparation of DDAB Vesicles (Hot-Water Method)

This simple method is effective for forming DDAB vesicles without the need for sonication or extrusion.^[1]

- **Weighing:** Weigh the desired amount of DDAB powder.
- **Hydration:** Add deionized water or a suitable buffer to the DDAB powder.
- **Heating:** Heat the mixture to a temperature above DDAB's main phase transition temperature (T_m), typically above 50 °C, while stirring or vortexing.
- **Dispersion:** Continue to agitate the mixture until the DDAB is fully dissolved and the dispersion becomes homogeneous.
- **Cooling:** Allow the vesicle dispersion to cool to room temperature before use. The resulting dispersion will primarily contain unilamellar vesicles, especially at concentrations below 10

mM.[1]

Characterization by Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy using spin labels can provide detailed information on the dynamics and structure of DDAB bilayers.[12]

- **Spin Label Incorporation:** Prepare a DDAB dispersion as described above. Introduce a small molar fraction (e.g., <1 mol%) of a spin-labeled molecule, such as 5-doxyl stearic acid or 16-doxyl stearic acid. These labels probe the bilayer at different depths.
- **Sample Preparation:** Transfer the DDAB dispersion containing the spin label into a suitable ESR capillary tube.
- **Data Acquisition:** Place the capillary tube into the ESR spectrometer. Record spectra across a range of temperatures, particularly around the known phase transition temperatures of DDAB.
- **Analysis:** Analyze the ESR spectra to determine parameters such as rotational correlation times and order parameters. These values provide insights into the fluidity and phase state (e.g., gel vs. liquid-crystalline) of the DDAB bilayer and can reveal the coexistence of different phases.[12]

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- To cite this document: BenchChem. [Dimethyldioctadecylammonium bromide structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077308#dimethyldioctadecylammonium-bromide-structure]

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